Benzyl 3-oxononanoate
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Overview
Description
Benzyl 3-oxononanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 3-oxononanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-oxononanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxononanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of benzyl chloride and the sodium salt of 3-oxononanoic acid. This reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like sodium hydroxide to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Benzyl 3-oxononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-oxononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-oxononanoic acid, which can then participate in various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Another ester with a benzyl group, but with different reactivity and applications.
Benzyl benzoate: Used in similar contexts but has distinct chemical properties.
Ethyl 3-oxononanoate: Similar structure but with an ethyl group instead of a benzyl group.
Properties
CAS No. |
66696-93-3 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
benzyl 3-oxononanoate |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-8-11-15(17)12-16(18)19-13-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |
InChI Key |
LHAYIYCTZDNVJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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